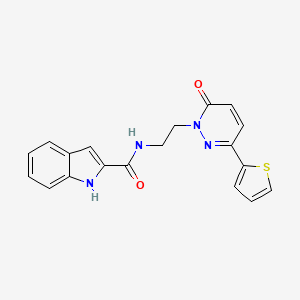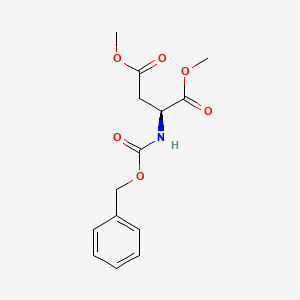
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is often used to protect amino groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester typically involves the esterification of N-Alpha-carbobenzoxy-l-aspartic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Reduction: Palladium on carbon (Pd/C) is commonly used as a catalyst for hydrogenation.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under mild conditions.
Major Products Formed
Hydrolysis: N-Alpha-carbobenzoxy-l-aspartic acid.
Reduction: L-aspartic acid alpha,beta-dimethyl ester.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing selective modifications of other functional groups. The protected amino group can later be deprotected under specific conditions, such as catalytic hydrogenation, to yield the desired product .
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-l-aspartic acid: Similar structure but lacks the dimethyl ester groups.
N-Benzyloxycarbonyl-l-glutamic acid: Similar protecting group but with a different amino acid backbone.
N-Benzyloxycarbonyl-l-lysine: Similar protecting group but with a different amino acid backbone.
Uniqueness
N-Alpha-carbobenzoxy-l-aspartic acid alpha,beta-dimethyl ester is unique due to the presence of both the benzyloxycarbonyl protecting group and the dimethyl ester groups. This combination allows for selective protection and modification of the amino and carboxyl groups, making it a valuable tool in organic synthesis .
特性
IUPAC Name |
dimethyl (2S)-2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-19-12(16)8-11(13(17)20-2)15-14(18)21-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDSGUUJTVECEP-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2608309.png)
![1-[(3S,4R)-3,4-Dihydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2608310.png)
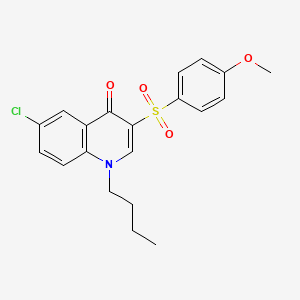
![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608312.png)

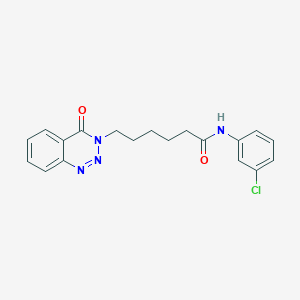
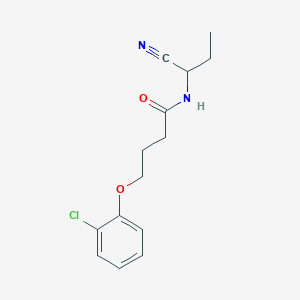
![N-([2,4'-bipyridin]-4-ylmethyl)pivalamide](/img/structure/B2608316.png)
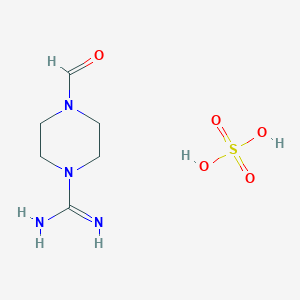
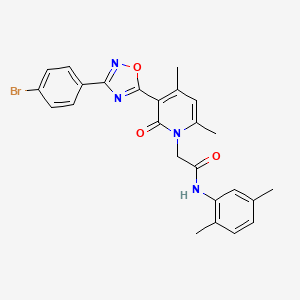
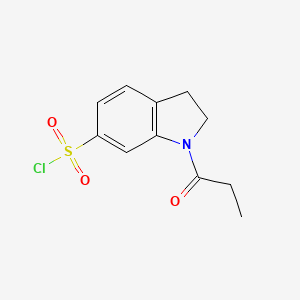
![1-(3,4-dichlorophenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2608324.png)
![3,5-dimethyl-4-{2-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[1,5-c]quinazolin-2-yl]ethyl}-1H-pyrazole](/img/structure/B2608327.png)
